molecular formula C20H14BrClO6 B2821003 Ethyl 4-bromo-5-((2-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate CAS No. 324538-76-3

Ethyl 4-bromo-5-((2-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate

Cat. No.: B2821003
CAS No.: 324538-76-3
M. Wt: 465.68
InChI Key: NJDHREHNYINFOS-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-((2-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-5-((2-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Formylation: Addition of the formyl group to the benzofuran ring.

    Esterification: Formation of the ethyl ester group.

    Benzoylation: Attachment of the 2-chlorobenzoyl group via an ester linkage.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-((2-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while substitution of the bromine atom can yield a variety of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 4-bromo-5-((2-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-((2-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate depends on its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, potentially interacting with enzymes, receptors, or other biological molecules. The exact pathways and molecular targets involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-5-((2-chlorobenzoyl)oxy)-2-formylbenzofuran-3-carboxylate: Lacks the 7-methyl group.

    Ethyl 4-bromo-5-((2-chlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate: Similar structure but with different substituents.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

ethyl 4-bromo-5-(2-chlorobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClO6/c1-3-26-20(25)15-14(9-23)27-18-10(2)8-13(17(21)16(15)18)28-19(24)11-6-4-5-7-12(11)22/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDHREHNYINFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3Cl)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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